molecular formula C14H21N3O B7017361 N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide

Cat. No.: B7017361
M. Wt: 247.34 g/mol
InChI Key: WIRQWKYTLLTHIJ-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives have been studied for their anti-inflammatory, antimicrobial, anticancer, and other pharmacological properties .

Properties

IUPAC Name

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c18-14(10-5-2-1-3-6-10)16-12-8-4-7-11-9-15-17-13(11)12/h9-10,12H,1-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRQWKYTLLTHIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2CCCC3=C2NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of cyclohexane-1,3-dione, which is acylated with the corresponding acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone by the action of acetone cyanohydrin in the presence of triethylamine in acetonitrile . Industrial production methods often involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cyclo-oxygenase-2 (COX-2), leading to reduced production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . This inhibition can result in anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

N-(4,5,6,7-tetrahydro-1H-indazol-7-yl)cyclohexanecarboxamide can be compared with other indazole derivatives, such as:

  • N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)acetamide
  • N-(4,5,6,7-tetrahydro-1H-indazol-5-yl)ethanamide

These compounds share similar structural motifs but may differ in their pharmacological activities and specific applications. The unique properties of this compound, such as its specific interaction with COX-2, highlight its potential as a therapeutic agent .

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